7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H17N7OS and its molecular weight is 319.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the progression of cells through the G1 phase and into the S phase, where DNA replication occurs . By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation .
Result of Action
The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression , as well as the induction of apoptosis within cells . This results in a decrease in cell proliferation, particularly in cancer cells that rely on rapid cell division for growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity can affect its absorption and distribution within the body . Additionally, the presence of other substances that interact with CDK2 could potentially impact the compound’s effectiveness .
Properties
IUPAC Name |
7-(1-ethylpyrazol-4-yl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7OS/c1-4-19-6-8(5-15-19)10-9(11(14)21)7(2)16-12-17-13(22-3)18-20(10)12/h5-6,10H,4H2,1-3H3,(H2,14,21)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVOYFQKIAMJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC3=NC(=NN23)SC)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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